
methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization. The key steps typically include:
Cyclization Reactions: Formation of the phenanthrene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the ethenyl and methyl groups through various organic reactions such as alkylation and vinylation.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,4aR,4bS,6R,7S,10aR)-6-acetyloxy-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylate .
- Methyl (1R,4aR,4bS,6R,7S)-6-acetyloxy-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylate .
- Methyl (1R,4aR,4bS,7S,8aR,9R,10aS)-7-ethenyl-8a,9-dihydroxy-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylate .
Uniqueness
Methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate stands out due to its specific structural features, such as the ethenyl and methyl groups, which confer unique chemical and biological properties. These structural elements may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23527-10-8 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
methyl (1R,4aR,4bS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,4b,5,6,9,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2/c1-5-19(2)12-10-16-14(13-19)8-9-17-15(18(21)22-4)7-6-11-20(16,17)3/h5,13,15-17H,1,6-12H2,2-4H3/t15-,16+,17?,19?,20+/m1/s1 |
Clé InChI |
YYYPMBJVCODEPB-YREVAHRPSA-N |
SMILES isomérique |
C[C@@]12CCC[C@H](C1CCC3=CC(CC[C@H]23)(C)C=C)C(=O)OC |
SMILES canonique |
CC1(CCC2C(=C1)CCC3C2(CCCC3C(=O)OC)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


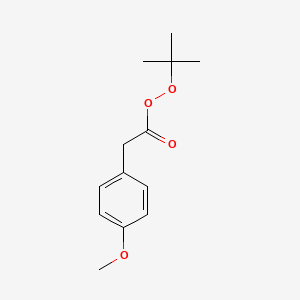
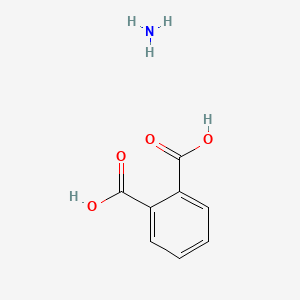


![[Azanediyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14700361.png)

![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
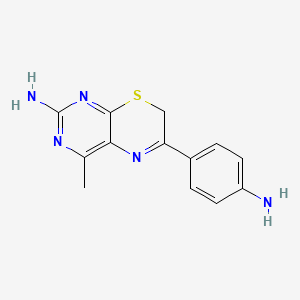
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)

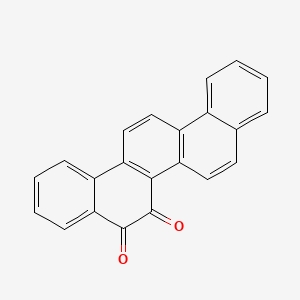

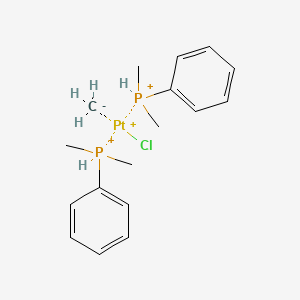
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
